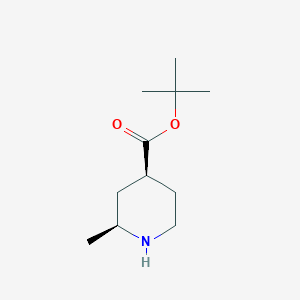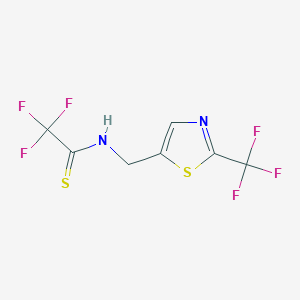![molecular formula C17H16FNO3S B13365414 [4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 744234-51-3](/img/structure/B13365414.png)
[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate is a chemical compound that features a fluorophenyl group, a ketone functional group, and a nicotinate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid with 4-(4-fluorophenyl)-4-oxobutanol in the presence of a dehydrating agent like thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)-4-hydroxybutyl 2-(methylthio)nicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ketone and nicotinate ester groups can participate in various biochemical pathways. These interactions can lead to the modulation of biological processes, such as inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)-4-oxobutanoic acid: Similar structure but lacks the nicotinate ester group.
4-(4-Fluorophenyl)-4-hydroxybutyl 2-(methylthio)nicotinate: Similar structure but with a hydroxyl group instead of a ketone.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a fluorophenyl group but has a thiazole ring instead of a nicotinate ester.
Uniqueness
4-(4-Fluorophenyl)-4-oxobutyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, while the nicotinate ester group allows for diverse chemical modifications.
Propiedades
Número CAS |
744234-51-3 |
|---|---|
Fórmula molecular |
C17H16FNO3S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16FNO3S/c1-23-16-14(4-2-10-19-16)17(21)22-11-3-5-15(20)12-6-8-13(18)9-7-12/h2,4,6-10H,3,5,11H2,1H3 |
Clave InChI |
BQQVJWKDWFFEHB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCCCC(=O)C2=CC=C(C=C2)F |
Solubilidad |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide](/img/structure/B13365341.png)
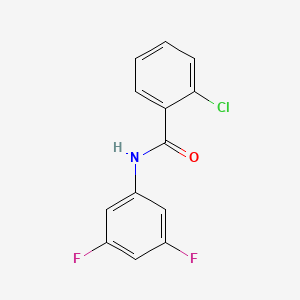
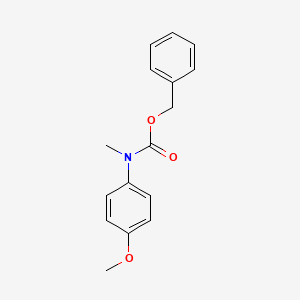
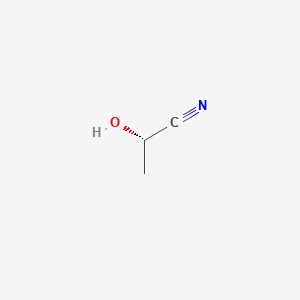
![2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B13365355.png)
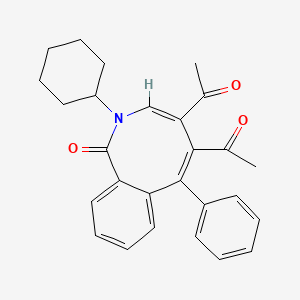
![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)
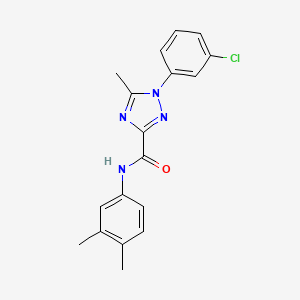
![2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)
